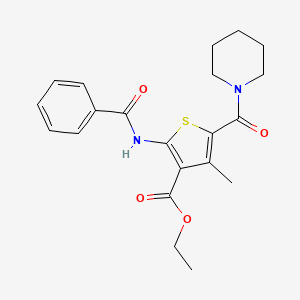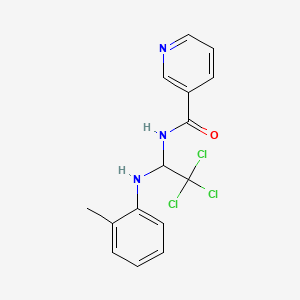![molecular formula C22H28N8O2 B11703731 2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves a multi-step process:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution with Piperidine Groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions using piperidine and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its triazine core.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Research: Employed as a reagent in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and hydrazone linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2E)-2-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine
- (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
Uniqueness
The uniqueness of 2-[(2E)-2-[(2E)-3-(3-NITROPHENYL)PROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific substitution pattern and the presence of both piperidine and nitrophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H28N8O2 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H28N8O2/c31-30(32)19-11-7-9-18(17-19)10-8-12-23-27-20-24-21(28-13-3-1-4-14-28)26-22(25-20)29-15-5-2-6-16-29/h7-12,17H,1-6,13-16H2,(H,24,25,26,27)/b10-8+,23-12+ |
InChI-Schlüssel |
KROULYOFMVVKLT-CZIHXHBRSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC=CC3=CC(=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703670.png)

![2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703675.png)


![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11703701.png)
![propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11703708.png)
![6-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11703709.png)
![methyl 3-(1H-indol-3-yl)-2-[2-(4-methylphenoxy)acetamido]propanoate](/img/structure/B11703721.png)
![4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid](/img/structure/B11703729.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703740.png)
